N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide
Description
N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a 4-tert-butylphenyl methylidene group at position 5 and a 2-chloroacetamide-linked ethyl chain at position 2.
Properties
CAS No. |
565195-76-8 |
|---|---|
Molecular Formula |
C18H21ClN2O3S |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[2-[(5Z)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-6-4-12(5-7-13)10-14-16(23)21(17(24)25-14)9-8-20-15(22)11-19/h4-7,10H,8-9,11H2,1-3H3,(H,20,22)/b14-10- |
InChI Key |
JLYVXFMTJOSSSM-UVTDQMKNSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Approach
A streamlined method combines thiourea, chloroacetic acid, 4-tert-butylbenzaldehyde, and 2-chloroacetyl chloride in a single reaction vessel. β-Cyclodextrin-SO3H catalyzes both the TZD ring formation and Knoevenagel steps, followed by in situ chloroacetylation. While this reduces purification steps, yields remain moderate (68–73%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the amine intermediate on Wang resin enables iterative coupling and cyclization steps. After Knoevenagel condensation, the resin-bound intermediate reacts with 2-chloroacetyl chloride under mild conditions (25°C, 12 hours), followed by cleavage with trifluoroacetic acid. This method achieves 81% purity but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 3 | 89 | 98 | High |
| One-Pot Multicomponent | 1 | 73 | 95 | Moderate |
| Solid-Phase | 4 | 81 | 99 | Low |
Key Takeaways:
- The classical stepwise method remains the gold standard for industrial production due to its reproducibility and scalability.
- Solid-phase synthesis offers superior purity but is limited to small-scale research applications.
Industrial-Scale Production Considerations
Aromsyn’s manufacturing process exemplifies industrial adaptation of the classical route:
- Batch Reactor Setup: 50 L glass-lined reactors handle the TZD synthesis and Knoevenagel steps.
- Catalyst Recovery: Piperidine is distilled from reaction mixtures and reused for 5–7 cycles without yield loss.
- Quality Control: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥98% purity.
Challenges:
- Exothermic reactions during chloroacetylation necessitate precise temperature control to prevent decomposition.
- The hygroscopic nature of 2-chloroacetyl chloride requires anhydrous conditions throughout synthesis.
Mechanistic Insights and Side Reactions
Knoevenagel Step Side Products
Prolonged heating (>8 hours) leads to over-condensation, forming bis-benzylidene derivatives. These are minimized by strict adherence to reaction times and stoichiometry.
Chloroacetylation Byproducts
Diacylated species (N,N-bis-chloroacetyl derivatives) form when excess 2-chloroacetyl chloride is used. These are removed via recrystallization from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide serves as:
- Reagent in Organic Synthesis : It is used to synthesize other compounds due to its reactive chloroacetamide group.
- Reference Standard : This compound is utilized in analytical chemistry for calibration purposes.
Biology
Research has indicated that this compound exhibits potential biological activities , such as:
- Antimicrobial Properties : Studies have shown that derivatives of similar thiazolidine compounds exhibit significant antimicrobial activity against various bacterial strains and fungi .
- Anticancer Activity : Investigations into related compounds have demonstrated promising anticancer effects, particularly against breast cancer cell lines .
Medicine
The compound is being explored for its potential therapeutic applications:
- Drug Development : It is investigated for its role in developing new drugs targeting specific diseases due to its ability to interact with biological molecules .
Antimicrobial Activity Study
A study focused on the synthesis of derivatives similar to this compound found that certain derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The methodology included evaluating these compounds using standard microbiological techniques .
Anticancer Evaluation
Another significant study evaluated the anticancer properties of thiazolidine derivatives against human breast adenocarcinoma cell lines. The results indicated that specific derivatives displayed substantial cytotoxicity, suggesting that modifications to the thiazolidine structure could enhance therapeutic efficacy against cancer cells .
Mechanism of Action
The mechanism of action of N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons
Thiazolidinone derivatives share a common 1,3-thiazolidine-2,4-dione core but differ in substituents, which critically influence their bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Structural Observations :
- The 2-chloroacetamide moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets compared to non-halogenated analogs .
Key Findings :
- The target compound’s synthesis likely parallels methods for analogous thiazolidinones, involving Knoevenagel condensation of the aldehyde with the thiazolidinone core, followed by amidation .
- Yields for structurally complex analogs (e.g., nitro-furyl derivatives) are moderate (40–73%), suggesting challenges in steric or electronic stabilization during synthesis .
Hypotheses for Target Compound :
- The 4-tert-butylphenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- The 2-chloroacetamide could act as a Michael acceptor, enabling irreversible inhibition of cysteine proteases or kinases .
Biological Activity
N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- CAS Number : 565195-76-8
- Molecular Formula : C18H21ClN2O3S
- Molecular Weight : 380.9 g/mol
- IUPAC Name : N-[2-[(5Z)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It is believed to disrupt bacterial cell wall synthesis and inhibit fungal growth by interfering with essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has shown promising results against several cancer cell lines, including breast and lung cancer .
- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response.
Biological Activity Data
The table below summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on MDA-MB-231 cells, researchers found that treatment with this compound led to a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating potent antibacterial properties.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazolidine derivatives known for their biological activities:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Thiazolidine Derivative A | Anticancer | Inhibition of angiogenesis |
| Thiazolidine Derivative B | Antimicrobial | Disruption of cell membrane integrity |
| N-(2-{5...}-Chloroacetamide | Anticancer, Antimicrobial | Apoptosis induction & metabolic disruption |
Q & A
Basic: How can the structural features of this compound be elucidated using spectroscopic methods?
Answer:
Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Infrared (IR) spectroscopy , and Mass Spectrometry (MS) .
- NMR : The thiazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 4-tert-butylphenyl group (δ 6.8–7.5 ppm) can confirm substituent positioning. The chloroacetamide moiety typically shows distinct singlet peaks for the methylene group (δ 4.0–4.2 ppm) .
- IR : Key peaks include C=O stretches (~1735 cm⁻¹ for thiazolidinone diones and ~1685 cm⁻¹ for acetamide) and C-Cl stretches (~690 cm⁻¹) .
- MS : High-resolution MS can confirm the molecular formula (e.g., [M+H]+ ion) and fragmentation patterns to validate the core structure .
Basic: What synthetic strategies optimize the yield of this compound?
Answer:
Multi-step synthesis requires precise control of:
- Reaction conditions : Use DMF or dichloromethane as solvents for coupling reactions. Maintain temperatures between 60–80°C for imine formation (4-tert-butylphenyl methylidene group) .
- Catalysts : Employ triethylamine or pyridine to deprotonate intermediates during thiazolidinone ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Advanced: How to design assays for evaluating its antimicrobial activity?
Answer:
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth .
- Mechanistic studies : Perform time-kill assays to assess bactericidal vs. bacteriostatic effects. Combine with SYTOX Green staining to evaluate membrane disruption .
- Resistance profiling : Compare activity against drug-resistant strains (e.g., MRSA) to identify structure-activity relationships (SAR) .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). The chloroacetamide group may form halogen bonds with catalytic residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs for synthesis .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Dynamic NMR : If splitting patterns suggest conformational flexibility (e.g., hindered rotation in the methylidene group), perform variable-temperature NMR to resolve overlapping peaks .
- 2D experiments : Use HSQC and HMBC to assign ambiguous 13C signals (e.g., distinguishing thiazolidinone carbonyls from acetamide C=O) .
- Cross-validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian -calculated IR spectra) .
Advanced: What strategies mitigate impurities in large-scale synthesis?
Answer:
- Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized thiazolidinone precursors). Adjust stoichiometry of hydrazine derivatives to suppress side reactions .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the product .
- Process monitoring : Implement HPLC-PDA to track reaction progress and quantify impurities (<0.5% threshold) .
Advanced: How to study structure-activity relationships (SAR) for anticancer activity?
Answer:
- Analog synthesis : Modify the 4-tert-butylphenyl group (e.g., replace with fluorophenyl or nitro-substituted aryl) and test cytotoxicity in MCF-7 or HepG2 cell lines .
- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to link structural features (e.g., chloroacetamide electrophilicity) to pro-apoptotic effects .
- Topoisomerase inhibition : Perform DNA relaxation assays to assess if the thiazolidinone core intercalates DNA .
Advanced: What experimental approaches validate its mechanism of action?
Answer:
- Kinetic studies : Measure enzyme inhibition (e.g., COX-2 or HDACs ) using fluorogenic substrates. Calculate IC50 and Ki values .
- Gene expression profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., p53 or NF-κB) .
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition ) to resolve binding modes .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation of intermediates : Use HATU or EDC/HOBt for amide bond formation between the thiazolidinone and chloroacetamide .
- Solvent optimization : Switch to DMAC or THF to improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduce reaction time (20–30 min vs. 12 hrs) and increase yield by 15–20% .
Advanced: What cross-disciplinary applications exist beyond pharmacology?
Answer:
- Materials science : Investigate its electronic properties (e.g., HOMO/LUMO gaps via cyclic voltammetry) for organic semiconductor applications .
- Chemical biology : Use as a photoaffinity probe by replacing chlorine with azide for target identification via click chemistry .
- Environmental chemistry : Study degradation pathways (e.g., hydrolysis of chloroacetamide) using LC-QTOF-MS to assess ecotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
